molecular formula C7H7ClN2O3 B2793367 2-Chloro-4-methoxy-6-nitroaniline CAS No. 29105-95-1

2-Chloro-4-methoxy-6-nitroaniline

Cat. No.: B2793367
CAS No.: 29105-95-1
M. Wt: 202.59
InChI Key: VTJJNTUYXQZYRP-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom, a methoxy group, and a nitro group. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-6-nitroaniline typically involves nitration and substitution reactions. One common method is the nitration of 2-chloro-4-methoxyaniline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The starting material, 2-chloro-4-methoxyaniline, is reacted with a mixture of nitric acid and sulfuric acid in a continuous flow reactor. The reaction mixture is then neutralized, and the product is isolated through crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 2-Chloro-4-methoxy-6-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-Chloro-4-hydroxy-6-nitroaniline.

Scientific Research Applications

2-Chloro-4-methoxy-6-nitroaniline is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of nitroaromatic compounds.

    Industry: It is used in the production of corrosion inhibitors and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine and methoxy groups can also influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Similar structure but lacks the methoxy group.

    4-Methoxy-2-nitroaniline: Similar structure but lacks the chlorine atom.

    2-Chloro-4-methoxyaniline: Similar structure but lacks the nitro group.

Uniqueness

2-Chloro-4-methoxy-6-nitroaniline is unique due to the presence of all three substituents (chlorine, methoxy, and nitro groups) on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Chloro-4-methoxy-6-nitroaniline (C7H7ClN2O3) is a nitroaniline derivative that has garnered attention for its potential biological activities. This compound is often utilized in various chemical syntheses, including the production of dyes, pharmaceuticals, and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

Molecular Structure:

  • Molecular Formula: C7H7ClN2O3
  • Molecular Weight: 192.59 g/mol
  • Functional Groups: Nitro group (-NO2), methoxy group (-OCH3), and chloro group (-Cl).

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, including antimicrobial, mutagenic, and cytotoxic effects.

Antimicrobial Activity

Studies have shown that nitroanilines exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains and fungi, demonstrating inhibitory effects:

MicroorganismInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

Mutagenicity and Cytotoxicity

Research indicates that this compound possesses mutagenic properties. In a study using bacterial assays, it was found to induce mutations in Salmonella typhimurium, suggesting its potential as a mutagenic agent:

  • Mutagenicity Test Results:
    • Positive response in the Ames test at concentrations above 50 µg/plate.

Moreover, cytotoxicity studies conducted on human cell lines revealed that the compound can induce cell death in a dose-dependent manner. The IC50 value (the concentration required to inhibit cell growth by 50%) was found to be approximately 30 µM in cultured human liver cells .

The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular components. The nitro group can undergo reduction within cells, leading to reactive intermediates that may cause oxidative stress or DNA damage:

  • Reduction of Nitro Group: The nitro group can be reduced to form hydroxylamine or amine derivatives.
  • Reactive Oxygen Species (ROS) Generation: These intermediates may lead to increased ROS levels, contributing to cytotoxicity.
  • DNA Interaction: The compound may bind to DNA, leading to mutations and potential carcinogenic effects.

Case Study: Environmental Impact

A study investigated the biodegradation of this compound by Rhodococcus sp. strain MB-P1 under aerobic conditions. The results indicated that this bacterium could effectively degrade the compound, reducing its concentration significantly over time, which highlights its potential environmental persistence and impact on ecosystems .

Case Study: Pharmaceutical Development

In drug development contexts, derivatives of nitroanilines have been explored for their anticancer properties. A series of analogs were synthesized based on the structure of this compound, showing enhanced activity against specific cancer cell lines compared to their parent compounds .

Properties

IUPAC Name

2-chloro-4-methoxy-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJJNTUYXQZYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-amino-3-(4-chloro-6-methoxy-2H-benzotriazol-2-yl)-2-methylpropionitrile was prepared using a procedure similar to that described in Example 1, part a and b, except starting from 7-chloro-5-methoxy-1H-benzotriazole. 7-Chloro-5-methoxy-1H-benzotriazole (0.8 g) was prepared using a procedure similar to that described in Example 13, part a, except starting from 3-chloro-1,2-diamino-5-methoxybenzene. 3-Chloro-1,2-diamino-5-methoxybenzene (1.88 g, 75%) was prepared using a procedure similar to that described in Example 38, part a and b, except starting from 4-methoxy-2-nitroaniline (16.8 g) and N-chlorosuccinimide (15 g) in part a to yield 6-chloro-4-methoxy-2-nitroaniline (2.9 g, 14%) used in part b.
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Synthesis routes and methods II

Procedure details

20.0 g (118.94 mmol) 4-methoxy-2-nitroaniline and 10.0 mL sulphuryl chloride were placed in 300.0 mL acetic acid and stirred for 3 h at RT. The reaction mixture was poured onto water and the precipitate formed was suction filtered, washed and dried. The substance obtained was purified by chromatography. The fractions containing product were combined and evaporated down i.vac.
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